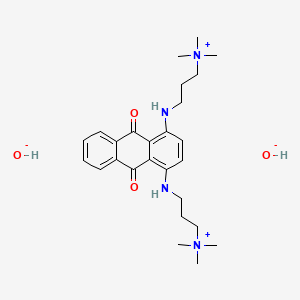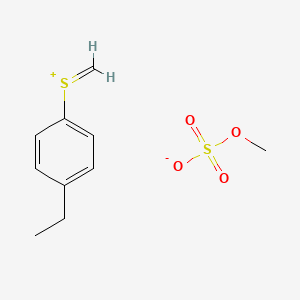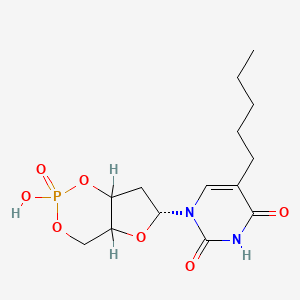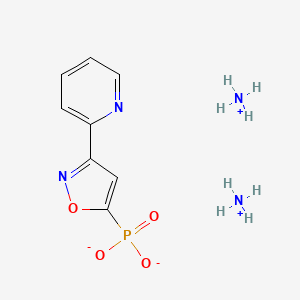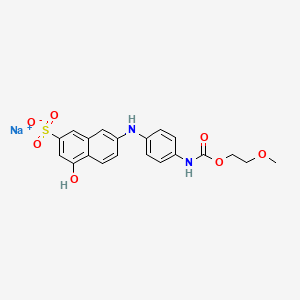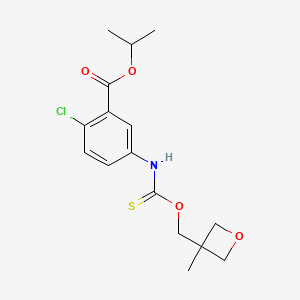
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester is a complex organic compound with the molecular formula C16H20ClNO4S. This compound is known for its unique structural features, which include a benzoic acid core substituted with a chloro group, an oxetanyl ring, and a thioxomethylamino group.
Preparation Methods
The synthesis of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxetanyl ring: This step involves the cyclization of a suitable precursor to form the oxetanyl ring.
Introduction of the thioxomethylamino group: This step involves the reaction of the oxetanyl intermediate with a thioxomethylamine derivative under controlled conditions.
Chlorination and esterification: The final steps involve the chlorination of the benzoic acid core and subsequent esterification with isopropyl alcohol to yield the desired compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and specific reaction conditions to streamline the process.
Chemical Reactions Analysis
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxomethyl group to a thiol or other reduced forms.
Substitution: The chloro group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester involves its interaction with specific molecular targets. The compound’s thioxomethylamino group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The oxetanyl ring may also contribute to its reactivity by undergoing ring-opening reactions under certain conditions .
Comparison with Similar Compounds
Similar compounds to benzoic acid, 2-chloro-5-((((3-methyl-3-oxetanyl)methoxy)thioxomethyl)amino)-, 1-methylethyl ester include:
Benzoic acid derivatives: Compounds like 2-chloro-5-aminobenzoic acid and 2-chloro-5-nitrobenzoic acid share structural similarities but differ in their functional groups.
Oxetanyl compounds: Molecules containing the oxetanyl ring, such as 3-methyl-3-oxetanol, exhibit similar ring strain and reactivity.
Thioxomethylamino compounds: Compounds like thioxomethylamine derivatives have similar functional groups but differ in their overall structure.
Properties
CAS No. |
135813-00-2 |
|---|---|
Molecular Formula |
C16H20ClNO4S |
Molecular Weight |
357.9 g/mol |
IUPAC Name |
propan-2-yl 2-chloro-5-[(3-methyloxetan-3-yl)methoxycarbothioylamino]benzoate |
InChI |
InChI=1S/C16H20ClNO4S/c1-10(2)22-14(19)12-6-11(4-5-13(12)17)18-15(23)21-9-16(3)7-20-8-16/h4-6,10H,7-9H2,1-3H3,(H,18,23) |
InChI Key |
OOXDNWKNHFWPEV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)NC(=S)OCC2(COC2)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(3R,4R)-3,4-dipropyldecyl] octadecanoate](/img/structure/B12705956.png)
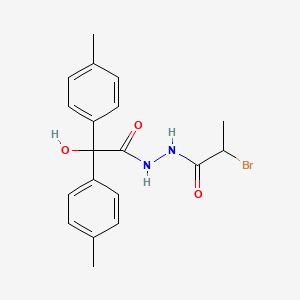
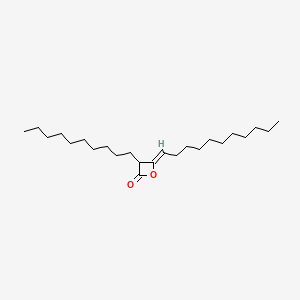
![3,5-dibenzyl-8-thionia-3,5-diazatricyclo[6.3.0.02,6]undecan-4-one;bromide](/img/structure/B12705974.png)


![1-[(2,4-dinitrophenyl)amino]-3,4-dihydro-4,4,6-trimethyl-1H-pyrimidine-2-thione](/img/structure/B12706001.png)

